1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide
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Overview
Description
2’-Deoxyribavirin is a nucleoside analog derived from ribavirin, a well-known antiviral compound. It is characterized by the absence of a hydroxyl group at the 2’ position of the ribose moiety. This modification imparts unique properties to 2’-Deoxyribavirin, making it a subject of interest in antiviral research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyribavirin typically involves the deoxygenation of ribavirin. One common method is the modified Corey-Winter procedure, which involves the reduction of ribavirin using specific reagents and conditions . Another approach involves the use of specific microorganisms to react with 1,2,4-triazole-3-carboxyamide and a deoxyribose donor .
Industrial Production Methods
Industrial production of 2’-Deoxyribavirin can be achieved through enzymatic transglycosylation, where a purine nucleoside phosphorylase catalyzes the transfer of the carbohydrate moiety from a nucleoside donor to a heterocyclic base . This method offers high yield and specificity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyribavirin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its activation and incorporation into viral RNA.
Common Reagents and Conditions
Common reagents used in the reactions of 2’-Deoxyribavirin include adenosine kinase for phosphorylation, and specific oxidizing and reducing agents for modification of the ribose moiety .
Major Products Formed
The major products formed from these reactions include 2’-Deoxyribavirin monophosphate, diphosphate, and triphosphate. These phosphorylated forms are essential for the compound’s antiviral activity .
Scientific Research Applications
2’-Deoxyribavirin has a wide range of scientific research applications:
Mechanism of Action
2’-Deoxyribavirin exerts its effects by inhibiting viral RNA synthesis. After activation by adenosine kinase, it is converted into its mono-, di-, and triphosphate forms. These phosphorylated forms interfere with the synthesis of viral RNA by inhibiting the viral RNA polymerase . The compound also induces mutations in the viral genome, leading to error catastrophe and loss of viral viability .
Comparison with Similar Compounds
2’-Deoxyribavirin is unique among ribavirin analogs due to its specific inhibition of hepatitis C virus polymerase and proper activation by nucleoside diphosphate kinase . Similar compounds include:
Ribavirin: The parent compound, used widely in antiviral therapies.
2’,3’-Dideoxyribavirin: Another analog with modifications at both the 2’ and 3’ positions.
2’,3’-Dideoxy-2’,3’-dehydroribavirin: A derivative with a double bond between the 2’ and 3’ positions.
These compounds share structural similarities but differ in their specific antiviral activities and mechanisms of action.
Properties
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4/c9-7(15)8-10-3-12(11-8)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODSJHAJEWFDAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC(=N2)C(=O)N)CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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